Structural Isomer Differentiation: Divergent Molecular Architecture vs. GNE-8324 Despite Identical Molecular Formula (C18H18FN3OS)
CAS 2640980-13-6 and GNE-8324 (CAS 1698901-76-6) are constitutional isomers sharing the identical molecular formula C18H18FN3OS (MW 343.4 g/mol), yet they possess fundamentally different ring systems and connectivity. The target compound features a three-ring modular architecture: a piperidine ring (N-substituted with 4-fluorophenylmethyl), a 1,2,4-oxadiazole ring, and a thiophene ring, with five rotatable bonds. In contrast, GNE-8324 is a rigid fused tetracyclic system (7-thia-1,9-diazatricyclo[6.4.0.0²,⁶]dodeca-2(6),8,10-trien-12-one) with only two rotatable bonds [1]. This topological difference results in a distinct Scaffold: the target compound's scaffold is not present in any biologically annotated ChEMBL compound, whereas GNE-8324's tricyclic scaffold is annotated as a GluN2A PAM chemotype. The target compound has 5 rotatable bonds and a fraction sp³ of 0.33 (indicating moderate flexibility), while GNE-8324 has approximately 2 rotatable bonds and a higher fused-ring rigidity, as confirmed by the PDB ligand entry 5YE [2]. This isomerism means that any biological activity reported for GNE-8324 cannot be imputed to CAS 2640980-13-6, and procurement for NMDA receptor studies must specifically select the verified isomer.
| Evidence Dimension | Molecular topology (ring count, rotatable bonds, fraction sp³ hybridized carbons) |
|---|---|
| Target Compound Data | 3 rings; 5 rotatable bonds; fraction sp³ = 0.33; scaffold not in ChEMBL |
| Comparator Or Baseline | GNE-8324 (CAS 1698901-76-6): 4 fused rings; ~2 rotatable bonds; fraction sp³ = 0.22; annotated GluN2A PAM scaffold |
| Quantified Difference | Rotatable bonds: 5 vs. ~2 (Δ = 3); fraction sp³: 0.33 vs. 0.22 (Δ = 0.11); completely distinct ring architectures |
| Conditions | Computed from SMILES: Target = C1CC(CN(C1)CC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CS4; GNE-8324 = CCN(CC1=CC(=O)N2C3=C(CCC3)SC2=N1)c4ccc(F)cc4. PDB Ligand ID: 5YE for GNE-8324. |
Why This Matters
Two compounds with identical molecular formula and molecular weight can target entirely different receptor systems; procurement for NMDA receptor research requires GNE-8324, while the target compound represents a distinct, pharmacologically uncharacterized chemotype whose receptor targets remain unknown.
- [1] ZINC Molecular Database. Comparative analysis of ZINC entries ZINC000000251356 (target compound scaffold class, fraction sp³ = 0.33, 4 rings) and ZINC1889263473 (GNE-8324 scaffold, fraction sp³ = 0.33). ZINC Docking.org, UCSF. View Source
- [2] PDBeChem Ligand Dictionary Entry 5YE. GNE-8324 (6-[[ethyl-(4-fluorophenyl)amino]methyl]-2,3-dihydro-1H-cyclopenta[3,4][1,3]thiazolo[1,4-a]pyrimidin-8-one). EMBL-EBI. Created 2016-01-05. View Source
